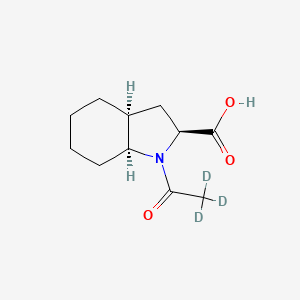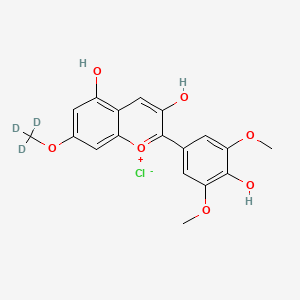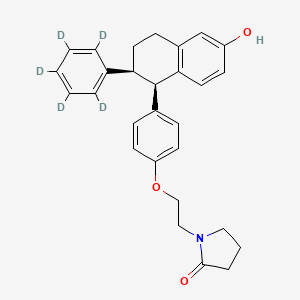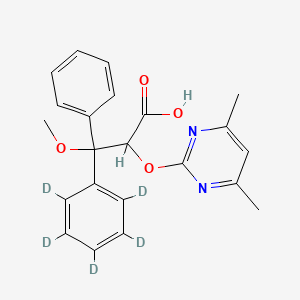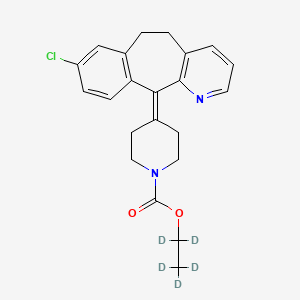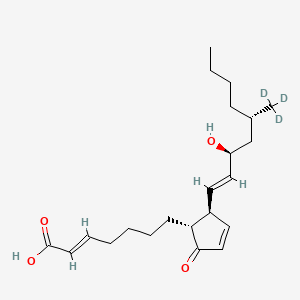
10,11-Dehydroxy Limaprost-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10,11-Dehydroxy Limaprost-d3 is a synthetic derivative of Limaprost, a prostaglandin E1 analog. This compound is primarily used in scientific research to study its pharmacological effects and potential therapeutic applications. Its structure is characterized by the presence of dehydroxy groups at the 10th and 11th positions, which may influence its biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 10,11-Dehydroxy Limaprost-d3 typically involves multiple steps, starting from commercially available precursors. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Dehydration: Removal of hydroxyl groups to form double bonds.
Isomerization: Conversion of the compound to the desired isomeric form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactions in batch reactors.
Purification: Use of chromatography and crystallization techniques to obtain high-purity product.
Quality Control: Rigorous testing to ensure consistency and purity of the final product.
化学反应分析
Types of Reactions: 10,11-Dehydroxy Limaprost-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate.
Reduction: Reduction of double bonds using hydrogenation catalysts.
Substitution: Replacement of functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation Products: More oxidized derivatives with additional oxygen-containing groups.
Reduction Products: Saturated compounds with reduced double bonds.
Substitution Products: Compounds with new functional groups replacing original ones.
科学研究应用
10,11-Dehydroxy Limaprost-d3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for potential therapeutic uses, particularly in cardiovascular and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
作用机制
The mechanism of action of 10,11-Dehydroxy Limaprost-d3 involves its interaction with specific molecular targets, such as prostaglandin receptors. It modulates signaling pathways that regulate inflammation, vasodilation, and platelet aggregation. The presence of dehydroxy groups may enhance its binding affinity and selectivity for these targets, leading to distinct pharmacological effects.
相似化合物的比较
Limaprost: The parent compound, a prostaglandin E1 analog.
Misoprostol: Another prostaglandin analog with similar therapeutic applications.
Alprostadil: A prostaglandin E1 analog used in the treatment of erectile dysfunction and other conditions.
Comparison: 10,11-Dehydroxy Limaprost-d3 is unique due to the presence of dehydroxy groups, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs. This structural modification can result in variations in potency, efficacy, and side effect profiles, making it a valuable compound for comparative studies and drug development.
属性
分子式 |
C22H34O4 |
|---|---|
分子量 |
365.5 g/mol |
IUPAC 名称 |
(E)-7-[(1R,2S)-2-[(E,3S,5S)-3-hydroxy-5-(trideuteriomethyl)non-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-2-enoic acid |
InChI |
InChI=1S/C22H34O4/c1-3-4-9-17(2)16-19(23)14-12-18-13-15-21(24)20(18)10-7-5-6-8-11-22(25)26/h8,11-15,17-20,23H,3-7,9-10,16H2,1-2H3,(H,25,26)/b11-8+,14-12+/t17-,18-,19+,20+/m0/s1/i2D3 |
InChI 键 |
CNNBNXXMENIOCQ-MGMHINSMSA-N |
手性 SMILES |
[2H]C([2H])([2H])[C@@H](CCCC)C[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCC/C=C/C(=O)O)O |
规范 SMILES |
CCCCC(C)CC(C=CC1C=CC(=O)C1CCCCC=CC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


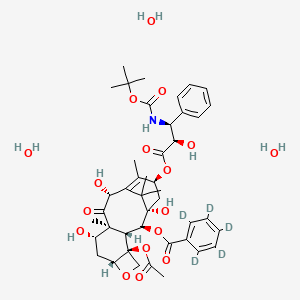
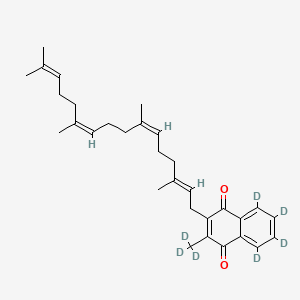
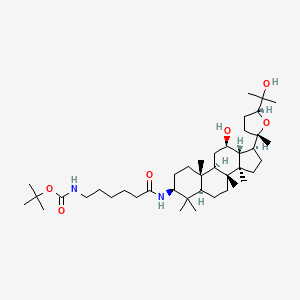
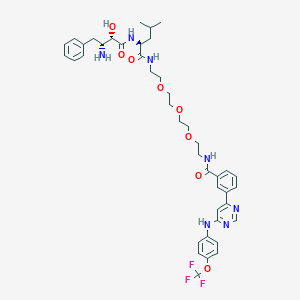
![2-[(1-Cyanocyclopentyl)formamido]propanoic acid](/img/structure/B12428458.png)
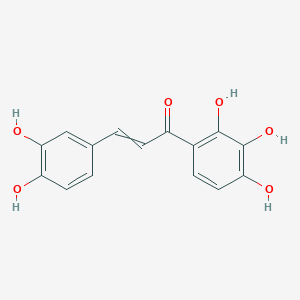
![2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide](/img/structure/B12428479.png)
